L-Threonine-d2
Description
Molecular Formula and Isotopic Composition Analysis
The molecular formula of L-threonine-2,3-D2 is $$ \text{C}4\text{D}2\text{H}7\text{NO}3 $$, with a molecular weight of 121.13 g/mol. This contrasts with non-deuterated L-threonine ($$ \text{C}4\text{H}9\text{NO}_3 $$), which has a molecular weight of 119.12 g/mol. The isotopic substitution introduces a mass difference of 2.01 g/mol, attributable to the replacement of two hydrogen atoms ($$ ^1\text{H} $$) with deuterium ($$ ^2\text{H} $$) at the β- and γ-carbon positions (C2 and C3).
Deuterium incorporation alters the compound’s physical and spectroscopic properties. For instance, the vibrational modes of C–D bonds differ from C–H bonds, leading to distinct infrared (IR) and Raman spectral signatures. Additionally, deuterium’s nuclear spin ($$ I = 1 $$) influences NMR spectra, as demonstrated by the splitting patterns observed in $$ ^1\text{H} $$ NMR studies.
Table 1: Molecular Characteristics of L-Threonine-2,3-D2 vs. Non-Deuterated L-Threonine
| Property | L-Threonine-2,3-D2 | Non-Deuterated L-Threonine |
|---|---|---|
| Molecular Formula | $$ \text{C}4\text{D}2\text{H}7\text{NO}3 $$ | $$ \text{C}4\text{H}9\text{NO}_3 $$ |
| Molecular Weight (g/mol) | 121.13 | 119.12 |
| CAS Number | 1202936-45-5 | 72-19-5 |
The isotopic purity of commercially available L-threonine-2,3-D2 exceeds 98 atom % deuterium, ensuring minimal interference from protiated contaminants in experimental applications.
Stereochemical Configuration and Deuterium Positioning
L-Threonine-2,3-D2 retains the (2S,3R) stereochemical configuration of natural L-threonine, with deuterium atoms occupying the C2 and C3 positions. This configuration is critical for maintaining the compound’s biological activity and compatibility with enzymatic systems. The spatial arrangement of deuterium atoms influences intermolecular interactions, particularly in chiral environments such as protein binding pockets.
The stereochemical relationship between threonine and its diastereomer, allothreonine, underscores the importance of precise deuterium placement. Allothreonine, which adopts a (2S,3S) configuration, exhibits distinct physicochemical properties despite sharing the same molecular formula. In L-threonine-2,3-D2, deuterium substitution at C2 and C3 does not alter the stereochemical hierarchy but may affect rotational barriers and hydrogen-bonding dynamics due to isotopic mass effects.
Figure 1: Stereochemical Comparison
- L-Threonine-2,3-D2 : (2S,3R) with deuterium at C2 and C3.
- L-Allothreonine : (2S,3S) with hydroxyl and amino groups on opposite faces.
Deuterium’s positioning is confirmed through $$ ^2\text{H} $$ NMR and mass spectrometry, which reveal site-specific incorporation without isotopic scrambling.
Comparative Analysis with Non-Deuterated L-Threonine
The primary distinction between L-threonine-2,3-D2 and its non-deuterated form lies in their isotopic composition, which manifests in three key areas:
Spectroscopic Behavior :
Deuterium substitution reduces signal splitting in $$ ^1\text{H} $$ NMR spectra due to the lower gyromagnetic ratio of $$ ^2\text{H} $$ compared to $$ ^1\text{H} $$. For example, the methyl group in non-deuterated threonine ($$ \text{CH}3 $$) appears as a triplet in $$ ^1\text{H} $$ NMR, whereas the deuterated analog ($$ \text{CD}2\text{H} $$) exhibits simplified splitting patterns.Thermodynamic Properties :
The enthalpy of combustion ($$ \Delta_cH^\circ $$) for non-deuterated DL-threonine is $$-502.27 \pm 0.10$$ kcal/mol. While direct data for L-threonine-2,3-D2 is limited, isotopic substitution typically increases bond strength (C–D vs. C–H), potentially elevating thermal stability and altering phase transition temperatures.Applications in Research :
L-Threonine-2,3-D2 is indispensable in isotope-edited NMR studies, particularly for investigating protein-ligand interactions in deuterated solvents. Its non-deuterated counterpart, however, remains standard in nutritional and biochemical assays due to cost and availability.
Table 2: Functional Differences in Research Contexts
| Application | L-Threonine-2,3-D2 | Non-Deuterated L-Threonine |
|---|---|---|
| NMR Spectroscopy | Enables precise tracking of molecular dynamics | Limited by signal overlap in complex matrices |
| Metabolic Studies | Tracks deuterium incorporation in biomolecules | Used in general metabolic pathway analysis |
| Protein Engineering | Reduces signal decay in large proteins | Standard for structural determinations |
Properties
Molecular Formula |
C4H9NO3 |
|---|---|
Molecular Weight |
121.13 g/mol |
IUPAC Name |
(2S,3R)-2-amino-2,3-dideuterio-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i2D,3D |
InChI Key |
AYFVYJQAPQTCCC-JZFQEKCDSA-N |
Isomeric SMILES |
[2H][C@@](C)([C@@]([2H])(C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Glycine Copper Complex Formation
Glycine reacts with basic copper carbonate to form a glycine-copper complex, activating the α-hydrogen for subsequent aldol condensation. The reaction proceeds as:
$$
\text{Glycine} + \text{CuCO}_3 \rightarrow \text{Glycine-Cu}^{2+} \text{ complex}
$$
Deuterated acetaldehyde (CD₃CHO) introduces deuterium at the 2 and 3 positions during the aldol step.
Aldol Condensation with Deuterated Acetaldehyde
The glycine-copper complex reacts with deuterated acetaldehyde in methanol under alkaline conditions (5% KOH), yielding a mixture of DL-threonine-D2 and DL-allothreonine-D2. The ratio of threonine to allothreonine isomers typically ranges from 3:1 to 4:1.
Optical Resolution of Dthis compound
Racemic Dthis compound undergoes resolution using L-threonine crystals as seeds. The process involves:
- Dissolving Dthis compound in hot water (95°C).
- Cooling to 40°C and seeding with L-threonine crystals.
- Gradual cooling to 30°C to precipitate L-threonine-2,3-D2.
This method achieves ≥95% enantiomeric excess (e.e.) with a recovery rate of 87–91%.
Enzymatic Deuteration Using Dual-Protein Systems
Recent advances employ enzyme cascades for site-selective deuteration, bypassing the need for racemic resolution. A dual-protein system combining aminotransferase (DsaD) and partner protein (DsaE) enables Cα and Cβ hydrogen-deuterium (H/D) exchange in L-threonine.
Reaction Mechanism
- DsaD catalyzes the transamination of L-threonine to 2-amino-3-ketobutyrate.
- DsaE stabilizes the enolate intermediate, facilitating deuterium incorporation from D₂O.
- Spontaneous re-amination yields L-threonine-2,3-D2 with 98% isotopic purity.
| Parameter | Value | Reference |
|---|---|---|
| Temperature | 30°C | |
| pH | 7.5–8.0 | |
| Deuterium source | D₂O | |
| Reaction time | 16–24 h |
This method reduces byproducts and eliminates toxic reagents, making it environmentally favorable.
Isotopic Exchange via Chiral Auxiliaries
Enantioselective α-deuteration methods using chiral auxiliaries have gained prominence. A 2024 study demonstrated the use of 2-hydroxynicotinaldehyde as a catalyst for site-specific deuteration.
Procedure
- L-threonine is protected as an oxazolidine derivative.
- Treatment with NaOEt in EtOD induces H/D exchange at the α-position.
- Acidic hydrolysis removes the auxiliary, yielding L-threonine-2,3-D2.
| Condition | Specification | Yield (%) | D-Incorporation |
|---|---|---|---|
| Catalyst | 2-hydroxynicotinaldehyde (5 mol%) | 88 | >99% |
| Solvent | EtOD/THF (10:1) | – | – |
| Temperature | −50°C to 0°C | – | – |
This method achieves >99% deuterium incorporation at the 2 and 3 positions without racemization.
Industrial-Scale Fermentation with Deuterated Precursors
Industrial production of L-threonine-2,3-D2 utilizes genetically modified Escherichia coli strains in deuterium-enriched media. Key steps include:
Strain Engineering
Fermentation Conditions
- Carbon source : D-glucose-D7.
- Nitrogen source : (NH₄)₂SO₄ in D₂O.
- Deuterium incorporation : 90–95% at 2,3 positions.
| Parameter | Value | Reference |
|---|---|---|
| Fermentation time | 48–72 h | |
| Titre | 67–70 g/L | |
| Yield | 0.4–0.5 g/g glucose |
Comparison of Preparation Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Chemical synthesis | High yield (70–75%) | Toxic reagents (H₂S, KOH) | Industrial |
| Enzymatic deuteration | Eco-friendly, no racemic resolution | Long reaction time (24 h) | Lab-scale |
| Isotopic exchange | >99% D-incorporation | Low temperature (−50°C) | Pilot-scale |
| Fermentation | Cost-effective for bulk production | Requires GM strains | Industrial |
Analytical Validation of L-Threonine-2,3-D2
Chemical Reactions Analysis
Types of Reactions
L-Threonine-2,3-D2 undergoes various chemical reactions, including:
Oxidation: L-Threonine-2,3-D2 can be oxidized to form 2-amino-3-ketobutyrate.
Reduction: It can be reduced back to its original form or other derivatives.
Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: 2-amino-3-ketobutyrate
Reduction: L-Threonine or other reduced derivatives
Substitution: Various substituted threonine derivatives
Scientific Research Applications
Biochemical Research
Metabolic Pathway Tracing
L-Threonine-2,3-D2 is widely used in metabolic studies to trace the incorporation of threonine into proteins and other biomolecules. This isotopic labeling is crucial for understanding amino acid metabolism and the dynamics of protein turnover in biological systems. The presence of deuterium allows for enhanced detection and quantification in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Protein Labeling
Researchers utilize L-Threonine-2,3-D2 for protein labeling, which aids in elucidating protein structure and function. The incorporation of deuterated threonine into proteins can influence their stability and activity, providing insights into how amino acid composition affects protein behavior .
Pharmaceutical Research
Drug Development
In pharmaceutical research, L-Threonine-2,3-D2 serves as a tool for studying the pharmacokinetics and pharmacodynamics of drugs that interact with threonine-containing proteins. Its use in drug discovery helps in understanding how modifications to amino acids can affect drug efficacy and safety profiles .
Diagnostic Applications
The levels of L-threonine in biological fluids can serve as biomarkers for various diseases. The ability to accurately measure these levels using deuterated forms enhances diagnostic capabilities, particularly in conditions associated with amino acid metabolism disorders .
Agricultural Science
Animal Nutrition
L-Threonine supplementation has been shown to improve growth performance and immune response in livestock. The use of L-Threonine-2,3-D2 in animal feed studies helps researchers understand the metabolic pathways involved in threonine utilization and its effects on animal health .
Systems Metabolic Engineering
Recent advancements in metabolic engineering have utilized L-Threonine-2,3-D2 to develop genetically modified strains of microorganisms capable of overproducing threonine. For example, engineered strains of Escherichia coli have been created to enhance threonine production through optimized metabolic pathways, demonstrating the compound's utility in biotechnological applications .
Analytical Chemistry
Quantitative Analysis
L-Threonine-2,3-D2 acts as an internal standard in quantitative analyses involving threonine. Its isotopic labeling improves the accuracy of measurements in complex biological samples, making it invaluable for research requiring precise quantification .
Summary Table: Applications of L-Threonine-2,3-D2
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Biochemical Research | Metabolic tracing and protein labeling | Enhanced detection and understanding of metabolism |
| Pharmaceutical Research | Drug development and diagnostics | Improved pharmacokinetic studies |
| Agricultural Science | Animal nutrition studies | Enhanced growth performance in livestock |
| Systems Metabolic Engineering | Development of high-yield microbial strains | Increased production efficiency |
| Analytical Chemistry | Internal standard for quantitative analysis | Greater accuracy in measurements |
Case Studies
- Metabolic Engineering of E. coli : A study demonstrated the successful engineering of E. coli strains to produce high yields of L-threonine by manipulating key metabolic pathways. This work highlights the potential for using L-Threonine-2,3-D2 to track threonine biosynthesis and optimize production processes .
- Enzymatic Assays for Disease Biomarkers : Researchers developed a specific enzymatic assay using L-Threonine-2,3-D2 to measure threonine levels in human serum, which could aid in diagnosing metabolic disorders linked to amino acid imbalances .
Mechanism of Action
The mechanism of action of L-Threonine-2,3-D2 involves its incorporation into metabolic pathways where it behaves similarly to non-deuterated L-Threonine. The presence of deuterium, however, can alter reaction rates and pathways due to the kinetic isotope effect. This makes it a valuable tool in studying enzyme kinetics and metabolic processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
L-Threonine and L-Allo-Threonine
L-Threonine (CAS 72-19-5) and its diastereomer L-allo-threonine differ in stereochemistry at the β-carbon (C3). While L-threonine has a (2S,3R) configuration, L-allo-threonine is (2S,3S). Enzymatic studies using L-threonine aldolases demonstrate that L-threonine is preferentially cleaved over L-allo-threonine in glycine biosynthesis pathways .
Modified Threonine Derivatives
Synthetic derivatives of threonine, such as β-hydroxy-α-amino acids, are critical in pharmaceutical synthesis. For example:
- HPLC retention times: tL-anti = 2.7 min, tL-syn = 4.1 min; [M+1]<sup>+</sup> = 195.9 .
- L-α-Hydroxymethyl-β-phenylserine : Retains a hydroxymethyl group at Cα, with tL-anti = 1.3 min and [M+1]<sup>+</sup> = 212.1 .
Table 1: Structural and Analytical Comparison of Threonine Derivatives
Comparison with Deuterated Compounds
Hydrochlorothiazide-3,3-D2
Hydrochlorothiazide-3,3-D2 (CAS 1219798-89-6) is a deuterated diuretic drug. Unlike L-Threonine-2,3-D2, which is used for analytical purposes, deuterated pharmaceuticals like this are designed to prolong metabolic stability and study pharmacokinetics .
Other Deuterated Amino Acids
Deuterated amino acids (e.g., L-Leucine-D10) are common in proteomics. L-Threonine-2,3-D2 is unique in its selective deuteration at positions critical for tracking metabolic pathways without perturbing enzymatic activity .
Table 2: Enzymatic Performance with Threonine Derivatives
Use as Analytical Standards vs. Other Isotope-Labeled Compounds
L-Threonine-2,3-D2 is commercially available as a certified reference material (e.g., TRC-T405501) for quantifying endogenous threonine in biological matrices . Unlike multi-component standards (e.g., 57 VOC mixes), it provides specificity for amino acid analysis.
Biological Activity
L-Threonine-2,3-D2 is a deuterated form of the amino acid threonine, which has gained attention in various biological and biochemical studies. This article explores its biological activity, metabolic pathways, and applications, supported by empirical data and research findings.
Overview of L-Threonine-2,3-D2
L-Threonine is one of the essential amino acids in humans and plays a crucial role in protein synthesis, immune function, and metabolism. The deuterated version, L-Threonine-2,3-D2, is utilized primarily in metabolic studies due to its unique isotopic labeling properties. This allows researchers to trace metabolic pathways and quantify threonine levels in biological samples using mass spectrometry.
Metabolic Pathways
L-Threonine is synthesized from aspartate through a series of enzymatic reactions. The pathway involves several key enzymes:
- Aspartokinase - catalyzes the first step in the conversion of aspartate to threonine.
- Homoserine dehydrogenase - converts aspartate to homoserine.
- Threonine synthase - catalyzes the final step to produce threonine from homoserine.
In engineered strains of Escherichia coli, modifications have been made to enhance threonine production by manipulating these enzymatic pathways. For example, feedback inhibition was removed from aspartokinase through genetic modifications, leading to increased yields of L-threonine .
1. Enzymatic Functionality
Research has identified that L-threonine acts as a substrate for various enzymes, including serine/threonine dehydratases. These enzymes play a critical role in amino acid metabolism by converting L-threonine into other biologically active compounds. A notable example is the identification of an L-serine/L-threonine dehydratase with glutamate racemase activity in mammals, which demonstrates the multifunctional nature of these enzymes .
2. Antimicrobial Properties
Some derivatives of threonine have shown antimicrobial activity. For instance, (2S,3S)-4-fluorothreonine produced by Streptomyces cattleya exhibits mild antibiotic properties . This suggests that threonine analogs might be explored for their potential therapeutic applications against bacterial infections.
3. Role in Immune Function
Threonine is essential for maintaining immune function. It is involved in the synthesis of glycoproteins and antibodies, which are critical for immune responses. Studies indicate that adequate levels of threonine can enhance immune response in animal models.
1. Metabolic Engineering of E. coli
A significant study involved engineering E. coli strains to optimize threonine production. The engineered strain TH07 (pBRThrABC) demonstrated an increased production yield of 11.1 g/L when cultured under specific conditions . This study highlights the potential for using L-Threonine-2,3-D2 as a tracer in metabolic studies to understand better the dynamics of amino acid production.
2. Quantification in Biological Samples
L-Threonine-2,3-D2 serves as an internal standard in mass spectrometry for quantifying L-threonine levels in biological samples. Its unique isotopic labeling allows for precise measurements that can aid in understanding metabolic disorders related to amino acid deficiencies.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
